Benzyl 4-bromo-2-ethoxybenzoate

Description

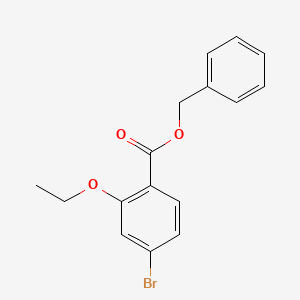

Benzyl 4-bromo-2-ethoxybenzoate is a synthetic benzoate ester derivative characterized by a benzyl ester group attached to a benzoic acid scaffold substituted with a bromine atom at the para-position (C4) and an ethoxy group at the ortho-position (C2).

Properties

IUPAC Name |

benzyl 4-bromo-2-ethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO3/c1-2-19-15-10-13(17)8-9-14(15)16(18)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERDTDOUUGWRSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-bromo-2-ethoxybenzoate typically involves the esterification of 4-bromo-2-ethoxybenzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed to facilitate the esterification process, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-bromo-2-ethoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Substitution: Formation of 4-azido-2-ethoxybenzoate or 4-thio-2-ethoxybenzoate derivatives.

Oxidation: Formation of 4-bromo-2-carboxybenzoate.

Reduction: Formation of benzyl 4-bromo-2-ethoxybenzyl alcohol.

Scientific Research Applications

Benzyl 4-bromo-2-ethoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl 4-bromo-2-ethoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Benzyl Benzoate (BB)

- Structure : Unsubstituted benzoic acid esterified with benzyl alcohol.

- Application : A 25% formulation demonstrated an 87% cure rate in scabies treatment, attributed to its acaricidal activity and ability to penetrate the parasitic cuticle .

- Key Insight : The absence of substituents on the aromatic ring allows for broad-spectrum efficacy, though resistance may develop in parasites to other agents like permethrin .

Benzyl 4-Bromo-2-Ethoxybenzoate

- Hypothesized Properties: The electron-withdrawing bromine atom at C4 may enhance stability and electrophilic reactivity.

Halogen Substitution: Bromine vs. Chlorine

Benzoylmethyl 4-Chlorobenzoate

Ethyl 2-(4-Bromophenyl)-2-Oxoacetate

- Structure : Bromine on a phenyl ring adjacent to a ketone group.

- Molecular Weight : 257.08 g/mol (higher than unsubstituted benzoates due to Br) .

- Implication : Bromine’s larger atomic radius and polarizability may enhance intermolecular forces, affecting melting points or solubility compared to chloro analogs.

Ester Group Variability

Ethyl 4-(2-Bromo-5-Fluorophenoxy)Butanoate

- Structure : Ethyl ester with bromo and fluoro substituents.

- Key Insight : Ethyl esters generally exhibit lower molecular weights and higher volatility compared to benzyl esters, which may limit their suitability for sustained-release formulations .

Data Table: Comparative Analysis of Benzoate Derivatives

*Calculated based on structural formulas.

Research Findings and Implications

- Biological Activity : Substituted benzoates like BB demonstrate that ester groups and substituent positions critically influence therapeutic efficacy. The addition of bromine and ethoxy groups in this compound may enhance parasitic membrane disruption or oxidative stress in pathogens, though empirical validation is needed .

- Crystallography : Halogenated benzoates (e.g., 4-Cl in ) exhibit predictable bond geometries, suggesting that bromine’s larger size in the target compound may slightly distort crystal lattices without destabilizing the structure.

- Synthetic Utility : Ethyl and benzyl esters with bromine substituents (e.g., ) are valuable intermediates in organic synthesis, particularly in cross-coupling reactions where bromine acts as a leaving group.

Biological Activity

Benzyl 4-bromo-2-ethoxybenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a bromine atom and an ethoxy group attached to a benzoate structure. Its chemical formula is . The unique functional groups contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various cellular targets. The compound may inhibit enzyme activities by binding to active sites, thereby blocking substrate access. This mechanism is crucial in its potential applications in antimicrobial and anticancer therapies.

Antimicrobial Properties

This compound has been investigated for its antimicrobial effects against various bacterial strains. Studies indicate that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The compound's mechanism likely involves disruption of bacterial cell membranes, leading to cell lysis .

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The compound appears to activate intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Data Table: Biological Activity Summary

| Activity | Target Organisms/Cells | IC50 Values (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 12.5 | Cell membrane disruption |

| Escherichia coli | 15.0 | Cell membrane disruption | |

| Anticancer | MCF-7 (breast cancer) | 18.0 | Apoptosis induction |

| HT-29 (colon cancer) | 20.5 | Apoptosis induction |

Case Studies

- Antimicrobial Evaluation : A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a strong inhibitory effect on both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent for bacterial infections .

- Anticancer Mechanism : In a separate investigation, the compound was tested on several cancer cell lines. The findings revealed that this compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways, making it a candidate for further development in cancer therapy .

Comparison with Related Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

| Compound | Bromine Substitution | Ethoxy Group | Biological Activity |

|---|---|---|---|

| Benzyl 4-bromo-2-methoxybenzoate | Yes | No | Moderate antibacterial activity |

| Benzyl 4-chloro-2-ethoxybenzoate | No | Yes | Lower anticancer activity |

| Benzyl 4-bromo-2-hydroxybenzoate | Yes | No | High antioxidant properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.